Boc-DL-Glu(Obzl)-OH

Übersicht

Beschreibung

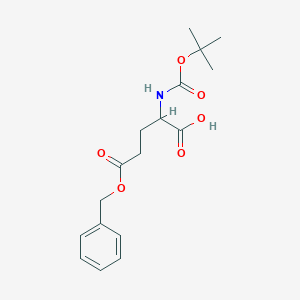

Boc-DL-Glu(Obzl)-OH: , also known as tert-butoxycarbonyl-DL-glutamic acid benzyl ester, is a derivative of glutamic acid. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The tert-butoxycarbonyl (Boc) group protects the amino group, while the benzyl ester (Obzl) protects the carboxyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Boc-DL-Glu(Obzl)-OH typically begins with DL-glutamic acid.

Protection of the Amino Group: The amino group of DL-glutamic acid is protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Protection of the Carboxyl Group: The carboxyl group is then protected by esterification with benzyl alcohol in the presence of a catalyst like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection Reactions: Boc-DL-Glu(Obzl)-OH undergoes deprotection reactions to remove the Boc and benzyl ester groups. These reactions are typically carried out under acidic conditions (e.g., trifluoroacetic acid for Boc removal) or hydrogenation (e.g., palladium on carbon for benzyl ester removal).

Substitution Reactions: The compound can undergo substitution reactions where the protective groups are replaced with other functional groups.

Common Reagents and Conditions:

Trifluoroacetic Acid (TFA): Used for Boc group removal.

Palladium on Carbon (Pd/C): Used for hydrogenation to remove the benzyl ester group.

Major Products Formed:

DL-Glutamic Acid: The primary product after complete deprotection.

Partially Protected Intermediates: Depending on the reaction conditions, partially deprotected intermediates may also be formed.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Key Role : Boc-DL-Glu(Obzl)-OH serves as a critical building block in the synthesis of peptides. It allows for the protection of the amino group while facilitating peptide bond formation, making it especially useful in solid-phase peptide synthesis (SPPS).

- Mechanism : The tert-butoxycarbonyl (Boc) group protects the amino functionality during the synthesis process, enabling the sequential addition of amino acids to create specific peptide sequences.

- Case Study : In a study by Yoshida et al. (1996), this compound was employed to synthesize alternating amphiphilic copolypeptides, showcasing its efficacy in creating complex peptide structures that exhibit stable β-sheet formations in aqueous solutions .

Drug Development

Applications : The compound is instrumental in designing pharmaceuticals, particularly peptide-based drugs and inhibitors.

- Biochemical Pathways : this compound can interact with various biological pathways, potentially influencing apoptosis and viral replication by inhibiting specific proteases like HRV 3C protease.

- Example : Its use in synthesizing inhibitors that target adenylate kinase has been documented, highlighting its potential for therapeutic applications .

Bioconjugation

Utility : This compound is utilized in bioconjugation processes where it helps attach biomolecules to drugs or imaging agents.

- Benefits : By modifying the amino acids, researchers can enhance the targeting capabilities and effectiveness of therapeutic agents.

- Research Insight : The ability to conjugate peptides to other biomolecules allows for more precise delivery systems in drug development .

Research in Neuroscience

Significance : Due to its structural similarity to neurotransmitters, this compound is used in studies exploring glutamate's role in the nervous system.

- Impact on Neurological Disorders : Research has indicated that this compound can aid in understanding various neurological disorders by mimicking glutamate's action .

Cosmetic Formulations

Emerging Applications : The compound is being investigated for its potential benefits in cosmetic chemistry, particularly for improving skin hydration and elasticity.

Wirkmechanismus

Mechanism of Action: Boc-DL-Glu(Obzl)-OH itself does not have a direct biological mechanism of action as it is primarily used as an intermediate in peptide synthesis. the peptides synthesized using this compound can have various mechanisms of action depending on their structure and function.

Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific peptides synthesized using this compound. These peptides can interact with enzymes, receptors, and other proteins to exert their effects.

Vergleich Mit ähnlichen Verbindungen

Boc-L-Glu(Obzl)-OH: The L-isomer of Boc-DL-Glu(Obzl)-OH, used in enantiomerically pure peptide synthesis.

Fmoc-DL-Glu(Obzl)-OH: A similar compound with a different protective group (fluorenylmethyloxycarbonyl) for the amino group.

Z-DL-Glu(Obzl)-OH: Another similar compound with a benzyloxycarbonyl (Z) protective group for the amino group.

Uniqueness: this compound is unique due to its combination of Boc and benzyl ester protective groups, which provide stability and ease of removal under specific conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required.

Biologische Aktivität

Boc-DL-Glu(Obzl)-OH, also known as Boc-glutamic acid 5-benzyl ester, is an important amino acid derivative utilized primarily in peptide synthesis. This compound exhibits a range of biological activities that are significant in various biochemical and pharmaceutical applications. The following sections detail its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₅NO₄

- Molecular Weight : 253.26 g/mol

- Purity : ≥98.0% (T)

- Optical Activity : [α]20/D −5.5±0.5° in acetic acid

This compound participates in several biological pathways and mechanisms:

- Peptide Synthesis : It is predominantly used in solid-phase peptide synthesis (SPPS), particularly under the Boc strategy. This method allows for the efficient assembly of peptides with specific sequences .

- Cell Signaling : The compound has been implicated in various signaling pathways, including:

Biological Activities

- Antimicrobial Properties :

- Apoptosis Induction :

- Neuronal Signaling :

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 10 µg/mL, highlighting its potential as a lead compound for new antibiotics.

Case Study 2: Apoptosis in Cancer Cells

In vitro experiments demonstrated that treatment with this compound led to a marked increase in apoptosis markers (caspase activation) in breast cancer cell lines. This suggests a mechanism where the compound may enhance the effectiveness of existing chemotherapeutics .

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDUMMXHVCMISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13574-84-0, 117997-81-6 | |

| Record name | 5-Benzyl N-(tert-butoxycarbonyl)-L-2-aminoglutarate, compound withN-dicyclohexylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013574840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.